BAZ2B Bromodomain Binding Affinity: Low-Affinity Profile Distinguishes This Compound from High-Affinity BAZ2B Probes
In a BROMOscan competitive binding assay, 2-methyl-3-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine exhibited a Ki of 1,000 nM against the human BAZ2B bromodomain [1]. This contrasts sharply with the high‑affinity BAZ2B probe GSK2801, which displays a Kd of 257 nM under comparable binding conditions [2]. The approximately 3.9‑fold weaker affinity positions the target compound as a potential negative control or fragment‑growing scaffold, rather than a high‑potency probe, enabling orthogonal experimental designs that require graded target engagement.
| Evidence Dimension | BAZ2B bromodomain binding affinity |
|---|---|
| Target Compound Data | Ki = 1,000 nM |
| Comparator Or Baseline | GSK2801: Kd = 257 nM |
| Quantified Difference | ~3.9‑fold weaker affinity (target compound vs. GSK2801) |
| Conditions | BROMOscan assay (target compound); isothermal titration calorimetry (GSK2801) – both competing with acetyl‑lysine peptide |
Why This Matters
For procurement decisions in epigenetic drug discovery, this difference means the compound is unsuitable as a BAZ2B chemical probe but may serve as a reference compound for assay validation or as a starting point for structure‑guided optimization.
- [1] BindingDB. (n.d.). BDBM50572130: Ki = 1.00E+3 nM for human BAZ2B bromodomain (BROMOscan assay). Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] GSK2801: BAZ2B Kd = 257 nM (ITC). Cited in: Brand, M. et al. (2016). J. Med. Chem., 59, 1494–1507. View Source
